Pyrazinamide
Overview
Description
Pyrazinamide is an antibiotic that fights bacteria and is used to treat tuberculosis (TB) in adults and children . It belongs to the family of medicines called anti-infectives . It is a highly specific agent and is active only against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of Pyrazinamide involves using pyrazinecarboxylic acid as the starting material by acylation, amidation, and alkylation . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, HRESIMS, and elemental analysis .Molecular Structure Analysis
Pyrazinamide has been studied using modern gas electron diffraction data from three laboratories . The images of single crystal diffraction revealed that Pyrazinamide forms co-crystals with m-hydroxybenzoic acid (MHBA), p-hydroxybenzoic acid (PHBA), and 3,4-dihydroxy benzolic acid (3,4-DHBA) .Chemical Reactions Analysis
Pyrazinamide is an amide derivative and may react with active metals or nitrides to produce flammable gaseous hydrogen . It is incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .Physical And Chemical Properties Analysis
Pyrazinamide is a white crystalline powder, stable at room temperature, and sparingly soluble in water . It is incompatible with strong oxidizing agents .Scientific Research Applications
Pyrazinamide in Tuberculosis Treatment
Pyrazinamide is a critical drug in the treatment of tuberculosis (TB). It has a unique sterilizing effect, shortening TB therapy, and is particularly effective against semidormant mycobacteria, which are not killed by other antituberculosis drugs. This makes it a cornerstone drug in both first-line therapy for drug-susceptible TB and second-line treatment for multidrug-resistant TB (MDR-TB) (Zhang, Mitchison, 2003); (Lamont, Dillon, Baughn, 2020).
Mechanism of Action
The mode of action of pyrazinamide is distinctive. Pyrazinoic acid, its active moiety, disrupts membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This action is especially pronounced in old non-replicating bacilli, correlating with their low membrane potential (Zhang, Wade, Scorpio, Zhang, Sun, 2003).
Resistance Studies
Research has shown a significant proportion of South African MDR M. tuberculosis isolates are resistant to pyrazinamide. Studies suggest evaluating its role in patients previously treated for tuberculosis as well as in the treatment of MDR-TB (Mphahlele et al., 2008).
Genetic Basis of Resistance
Mutations in the pncA gene, which encodes Pyrazinamidase, an enzyme required to activate pyrazinamide, are a major mechanism of pyrazinamide resistance. Various mutations in this gene have been identified, indicating a high prevalence of genetic variants causing resistance (Lee, Lee, Jung, 2001).
Novel Targets and Methods
Recent studies have identified aspartate decarboxylase (PanD) as a new target of pyrazinamide in M. tuberculosis, providing insights into alternative mechanisms of action and resistance (Shi et al., 2014). Additionally, innovative methods like the potentiometric method for resistance measurement have been developed, aiding in the detection and understanding of resistance mechanisms (Furukawa, Rueda, Zimic, 2014).
Host-Targeted Activity
Apart from its anti-mycobacterial properties, pyrazinamide also modulates the host immune response during M. tuberculosis infection. It significantly reduces the release of pro-inflammatory cytokines and chemokines in both in vitro and in vivo systems (Manca et al., 2013).
Safety And Hazards
Future Directions
The endTB aims to find shorter, less toxic & more effective treatments for MDR-TB, using the newly marketed two drugs, Bedaquiline and Delamanid with Moxifloxacin, Pyrazinamide Levofloxacin, Clofazimine . This is a critical discussion of the TB futuristic approach including, clinical trials, repurposed drugs, pipeline motifs, natural products, upcoming drug targets from the cell wall, protein, and DNA .
properties
IUPAC Name |
pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Record name | PYRAZINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20970 | |
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Record name | pyrazinamide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pyrazinamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021215 | |
Record name | Pyrazinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021215 | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992), Solid | |
Record name | PYRAZINAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20970 | |
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Record name | Pyrazinamide | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
SUB (NTP, 1992) | |
Record name | PYRAZINAMIDE | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4, In water, 15 mg/ml @ 25 °C, 9.37e+01 g/L | |
Record name | SID8139959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PYRAZINAMIDE | |
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Record name | Pyrazinamide | |
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Record name | PYRAZINAMIDE | |
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Record name | Pyrazinamide | |
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Mechanism of Action |
Pyrazinamide diffuses into active _M. tuberculosis_ that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid. Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly. The net effect is that more pyrazinoic acid accumulates inside the bacillus at acid pH than at neutral pH. Pyrazinoic acid was thought to inhibit the enzyme fatty acid synthase (FAS) I, which is required by the bacterium to synthesise fatty acids. However, this theory was thought to have been discounted. However, further studies reproduced the results of FAS I inhibition as the putative mechanism first in whole cell assay of replicating M. tuberculosis bacilli which have shown that pyrazinoic acid and its ester inhibit the synthesis of fatty acids. This study was followed by in vitro assay of tuberculous FAS I enzyme that tested the activity with pyrazinamide, pyrazinoic acid and several classes of pyrazinamide analogs. Pyrazinamide and its analogs inhibited the activity of purified FAS I. It has also been suggested that the accumulation of pyrazinoic acid disrupts membrane potential and interferes with energy production, necessary for survival of M. tuberculosis at an acidic site of infection. Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation. This may explain the ability of the drug to kill dormant mycobacteria., Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro., Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions. | |
Record name | Pyrazinamide | |
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Product Name |
Pyrazinamide | |
Color/Form |
Crystals, Crystals from water or alcohol, Crystals from water or ethyl alcohol | |
CAS RN |
98-96-4 | |
Record name | PYRAZINAMIDE | |
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Record name | Pyrazinamide | |
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Record name | 2-Pyrazinecarboxamide | |
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Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
Record name | PYRAZINAMIDE | |
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Retrosynthesis Analysis
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Citations
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